what is the function of AKTide-2T in Akt signaling
what is the function of AKTide-2T in Akt signaling
This guide provides an in-depth overview of AKTide-2T, a synthetic peptide crucial for the in vitro study of the Akt signaling pathway. Tailored for researchers, scientists, and professionals in drug development, this document details the function, kinetic parameters, and experimental applications of AKTide-2T, positioning it within the broader context of Akt-mediated cellular processes.
The Akt Signaling Pathway
The Serine/Threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in a signaling cascade vital for regulating fundamental cellular functions, including proliferation, survival, metabolism, and growth.[1][2] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[1][3] At the membrane, Akt is partially activated by phosphorylation at Threonine 308 (Thr308) in its activation loop by PDK1. Full activation requires a second phosphorylation event at Serine 473 (Ser473) in the C-terminal hydrophobic motif, a modification primarily catalyzed by the mTORC2 complex.[1][2][3] Once fully active, Akt phosphorylates a multitude of downstream substrates, executing its diverse cellular roles.
Caption: The canonical PI3K/Akt signaling pathway leading to cellular responses.
Function of AKTide-2T
AKTide-2T is a synthetic 14-amino-acid peptide with the sequence H-Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala-OH. It was identified through peptide library screening as containing an optimal phosphorylation motif for Akt.[4] Its primary function is to serve as a highly specific and efficient substrate for Akt kinase in in vitro assays.[5] When used in a kinase reaction with purified active Akt, the serine residue within the AKTide-2T sequence becomes phosphorylated.[4]
Interestingly, AKTide-2T also functions as a competitive inhibitor for the phosphorylation of other Akt substrates, such as histone H2B.[4][5] This dual role makes it a versatile tool for studying Akt kinase activity and for screening potential inhibitors.
Caption: Dual roles of AKTide-2T as a substrate and competitive inhibitor for Akt.
Quantitative Kinetic Parameters
The efficiency of AKTide-2T as a substrate and inhibitor has been quantified. These parameters are essential for designing kinase assays and interpreting results.
| Parameter | Description | Value | Reference |
| Km | Michaelis constant for the phosphorylation of AKTide-2T by Akt. A lower Km indicates higher affinity. | 3.9 µM | [5] |
| Ki | Inhibition constant for the competitive inhibition of histone H2B phosphorylation by Akt. | 12 µM or 12 nM* | [5][6] |
*Note on Ki value: There is a discrepancy in the reported Ki value in secondary literature, with some commercial suppliers citing 12 µM[5] and others 12 nM[6], both referencing the same primary publication (Obata, T., et al. 2000. J. Biol. Chem.). Researchers should consider this variance when designing experiments.
Experimental Protocol: In Vitro Radioactive Akt Kinase Assay
AKTide-2T is ideally suited for a classic radioactive kinase assay to measure the specific activity of purified or immunoprecipitated Akt. The protocol below is a synthesized methodology based on established procedures.[5]
A. Materials and Reagents
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Purified, active Akt enzyme
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AKTide-2T peptide substrate
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Kinase Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 10 mM DTT, 0.5 mM EGTA)
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ATP solution (10 mM)
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[γ-³²P]-ATP (Specific activity ~3000 Ci/mmol)
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Stop Solution (e.g., 8 N HCl with 1 mM cold ATP)
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P81 phosphocellulose paper
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Wash Buffer (0.5% phosphoric acid)
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Scintillation fluid and counter
B. Assay Procedure
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Prepare Reaction Master Mix: On ice, prepare a master mix containing the Kinase Reaction Buffer, a final concentration of 50 µM AKTide-2T, and 100 µM ATP. Spike the mix with [γ-³²P]-ATP (e.g., 3 µCi per reaction).
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Initiate Reaction: For each sample, add the appropriate amount of purified Akt enzyme (e.g., 0.1 µg) to a tube. Start the kinase reaction by adding the master mix to achieve a final volume of 30 µL. Include a "no enzyme" blank as a negative control.
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Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 25°C) for a designated time (e.g., 5-15 minutes). The incubation time should be within the linear range of the reaction.
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Terminate Reaction: Stop the reaction by adding 10 µL of the Stop Solution to each tube.
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Spotting: Spot an aliquot (e.g., 20 µL) of each reaction mixture onto a labeled P81 phosphocellulose paper square.
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Washing: Wash the P81 papers extensively (e.g., four times for 5 minutes each) in 0.5% phosphoric acid to remove unincorporated [γ-³²P]-ATP. Perform a final rinse with acetone to dry the papers.
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Quantification: Place each dried P81 paper in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
Caption: Workflow for a radioactive in vitro Akt kinase assay using AKTide-2T.
References
- 1. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKTide-2T | CRB1000598 | Biosynth [biosynth.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
